Pregnenediol
Overview
Description
It is primarily found in the urine of pregnant women and serves as an indirect measure of progesterone levels in the body . The compound is significant in clinical diagnostics, particularly in assessing ovarian and corpus luteum functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenediol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the urine of pregnant women, followed by purification processes. Advanced chromatographic techniques, including ultra-high-performance liquid chromatography (UHPLC), are employed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Pregnenediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pregnanedione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, this compound is a reduction product of progesterone.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride for esterification
Major Products Formed:
Oxidation: Pregnanedione
Reduction: this compound
Substitution: this compound esters or ethers
Scientific Research Applications
Pregnenediol has several scientific research applications, including:
Mechanism of Action
Pregnenediol itself is an inactive metabolite and does not exert significant biological effects. its presence in the body is indicative of progesterone metabolism. Progesterone, the precursor of this compound, exerts its effects by binding to progesterone receptors, influencing gene expression, and regulating various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Comparison with Similar Compounds
Pregnenolone: A precursor to various steroid hormones, including progesterone.
Progesterone: The primary hormone from which pregnenediol is derived.
Pregnanetriol: Another metabolite of progesterone, often used as a biomarker for adrenal function.
Uniqueness of this compound: this compound is unique in its role as an inactive metabolite of progesterone, primarily used as a diagnostic marker for progesterone levels and ovarian activity. Unlike pregnenolone and progesterone, this compound does not have significant biological activity but serves as an essential indicator in clinical diagnostics .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQQTDJEXMIMF-YZXCLFAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009158 | |
Record name | Pregn-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901-56-4 | |
Record name | 5-Pregnene-3,20-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregn-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGNENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z565YJO1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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